N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide
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Overview
Description
N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. This compound features a cyano group, an oxane ring, an iodine atom, and a methyl group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 2-methylbenzoic acid, it can be converted to 2-methylbenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Iodine Atom: The 2-methylbenzoyl chloride can undergo iodination using iodine (I₂) and a suitable oxidizing agent like potassium iodide (KI) in an acidic medium.
Formation of the Oxane Ring: The iodinated intermediate can react with 4-cyanooxan-4-ylamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzamide core can undergo oxidation to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amide derivative, while reduction of the cyano group would produce an amine.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacologically active agent due to its benzamide structure.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano, oxane, and iodine groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3-iodo-2-methylbenzamide
- N-(4-cyanooxan-4-yl)-3-chloro-2-methylbenzamide
- N-(4-cyanooxan-4-yl)-3-iodo-2-ethylbenzamide
Uniqueness
N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the oxane ring and the iodine atom, in particular, may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-iodo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O2/c1-10-11(3-2-4-12(10)15)13(18)17-14(9-16)5-7-19-8-6-14/h2-4H,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJPBFKOAODQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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